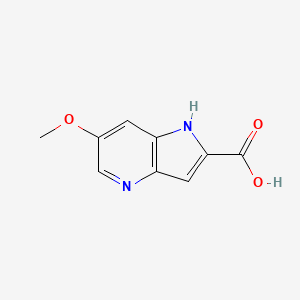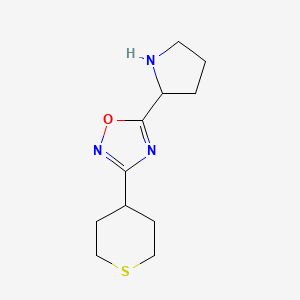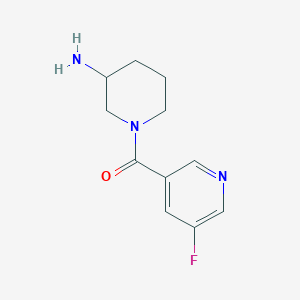
(3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone
Descripción general
Descripción
3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanone, also known as 5-Fluoropyridin-3-yl-1-aminopiperidine, is a novel compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is a cyclic amine that contains both nitrogen and fluorine atoms and has been found to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral effects. The compound has been extensively studied for its potential applications in the field of medicinal chemistry, and it has been found to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral effects.
Mecanismo De Acción
The mechanism of action of (3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine is not well understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of the compound. In addition, the compound is thought to inhibit the enzyme 5-lipoxygenase (5-LOX) and the enzyme NADPH oxidase, which are both involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine have been studied extensively. In vitro studies have shown that the compound has antimicrobial, antitumor, and antiviral effects. In addition, the compound has been found to have anti-inflammatory, analgesic, and antifungal effects. The compound has also been found to have neuroprotective and antioxidant effects. In vivo studies have shown that the compound has a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antifungal effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine for laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. The compound is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using the compound for laboratory experiments is that it is not commercially available, and thus must be synthesized in the laboratory.
Direcciones Futuras
The potential applications of (3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine are vast and varied. Further research is needed to explore the compound’s potential as an antimicrobial, antitumor, and antiviral agent. In addition, the compound’s potential use as an analgesic, anti-inflammatory, and antifungal agent should be further explored. Additionally, research should be conducted to explore the compound’s potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research should be conducted to explore the compound’s potential use in the development of new drugs and drug delivery
Aplicaciones Científicas De Investigación
(3-Aminopiperidin-1-yl)(5-fluoropyridin-3-yl)methanonedin-3-yl-1-aminopiperidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral effects. The compound has also been studied for its potential use as an analgesic, anti-inflammatory, and antifungal agent. In addition, the compound has been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. The compound has also been studied for its potential use in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-9-4-8(5-14-6-9)11(16)15-3-1-2-10(13)7-15/h4-6,10H,1-3,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKVGQLWUUFLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



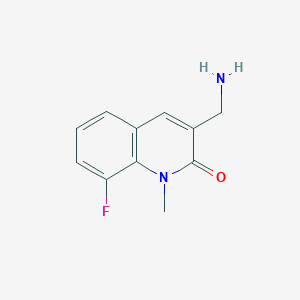
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
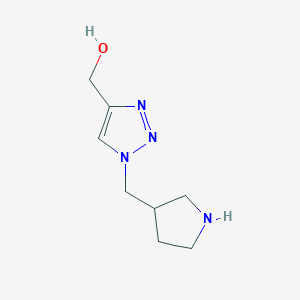
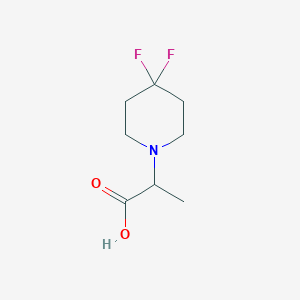
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
![(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1475438.png)
amine](/img/structure/B1475439.png)



